molecular formula C11H13NO3 B1391637 2-(Cyclobutylmethoxy)nicotinic acid CAS No. 1235439-37-8

2-(Cyclobutylmethoxy)nicotinic acid

Cat. No.: B1391637
CAS No.: 1235439-37-8
M. Wt: 207.23 g/mol
InChI Key: ZASIICHRTDRSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Cellular Effects

2-(Cyclobutylmethoxy)nicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the levels of NAD, a critical cofactor in redox reactions, thereby impacting cellular energy metabolism and oxidative stress responses. Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, such as enzymes and receptors. This compound can bind to the active sites of NAD-dependent deacetylases, inhibiting or activating their enzymatic activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways. For example, the binding of this compound to sirtuins can modulate their deacetylase activity, affecting the acetylation status of target proteins and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on cellular metabolism and gene expression, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Additionally, high doses of this compound may cause oxidative stress and disrupt cellular homeostasis, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism . This compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the synthesis of NAD . These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular energy metabolism and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes by nicotinic acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutylmethoxy)nicotinic acid is unique due to its cyclobutylmethoxy group, which imparts different chemical and biological properties compared to other nicotinic acid derivatives. This structural variation allows for specific interactions with molecular targets, making it valuable for research in various fields .

Properties

IUPAC Name

2-(cyclobutylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-12-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASIICHRTDRSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclobutylmethoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclobutylmethoxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclobutylmethoxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclobutylmethoxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclobutylmethoxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclobutylmethoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.